5-chloro-N-[2-(4-fluorophenoxy)ethyl]-2-methoxybenzamide
Description
Properties
IUPAC Name |
5-chloro-N-[2-(4-fluorophenoxy)ethyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO3/c1-21-15-7-2-11(17)10-14(15)16(20)19-8-9-22-13-5-3-12(18)4-6-13/h2-7,10H,8-9H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRGVCHRYUACBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCOC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[2-(4-fluorophenoxy)ethyl]-2-methoxybenzamide typically involves multiple steps, including halogenation, etherification, and amidation reactions. One common synthetic route starts with the halogenation of a suitable benzene derivative to introduce the chloro group. This is followed by the etherification of the resulting intermediate with 4-fluorophenol to form the fluorophenoxy group. Finally, the amidation reaction is carried out with 2-methoxybenzoyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[2-(4-fluorophenoxy)ethyl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro and fluorophenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
5-chloro-N-[2-(4-fluorophenoxy)ethyl]-2-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-chloro-N-[2-(4-fluorophenoxy)ethyl]-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activities by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The presence of the chloro and fluorophenoxy groups enhances its binding affinity and specificity towards certain proteins, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Glibenclamide (Glyburide)
Structure : 5-Chloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide.
Molecular Weight : 494.00 g/mol .
Therapeutic Use : Second-generation sulfonylurea for type 2 diabetes mellitus .
Mechanism : Binds sulfonylurea receptor 1 (SUR1), inhibiting pancreatic KATP channels to stimulate insulin secretion .
Key Properties :
- Low solubility (BCS Class II), leading to formulation challenges .
- High permeability but variable bioavailability due to first-pass metabolism .
Comparison: The target compound’s 4-fluorophenoxyethyl group replaces glibenclamide’s sulfamoyl-phenyl moiety. Increased lipophilicity from the fluorophenoxy group may enhance CNS penetration, a property exploited in glibenclamide’s neuroprotective applications .
Hydroxyl-Sulfonamide Analogue (NLRP3 Inflammasome Inhibitor)
Structure : 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxybenzamide .
Therapeutic Use : Investigated for multiple sclerosis via NLRP3 inflammasome inhibition.
Mechanism : Blocks NLRP3-driven inflammation, reducing neuroinflammation in preclinical models .
Key Properties :
- Hydroxyl-sulfonamide group enhances hydrogen-bonding capacity, critical for NLRP3 binding.
- Demonstrated efficacy in vitro and in vivo at micromolar concentrations .
However, fluorine’s electron-withdrawing effects might stabilize the molecule metabolically, a hypothesis supported by glibenclamide’s stability .
Metoclopramide
Structure: 4-Amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide . Therapeutic Use: Prokinetic agent for diabetic gastroparesis. Mechanism: Dopamine D2 receptor antagonism and serotonin 5-HT4 agonism. Key Properties:
- Variable oral bioavailability (30–100%) due to CYP2D6 metabolism .
- Renal excretion (20–30% unchanged), requiring dose adjustment in renal impairment .
Comparison: The target compound’s 4-fluorophenoxyethyl group contrasts with metoclopramide’s diethylaminoethyl chain. The latter’s basic amine facilitates dopamine receptor binding, while the fluorophenoxy group may confer distinct receptor interactions or metabolic stability.
Fluorescent Benzamide Derivatives
Example : N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide .
Key Properties :
- Exhibits strong fluorescence at pH 5 and 25°C, with applications in bioimaging .
- Stable fluorescence intensity over time, suitable for diagnostic assays .
Comparison: The target compound’s 4-fluorophenoxy group may similarly influence fluorescence if conjugated with electron-withdrawing groups. Such properties could position it as a candidate for molecular imaging.
Sulfamoylphenyl Benzamide Derivatives
Example: 5-Chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide . Synthesis: Prepared via coupling reagents (DCC/HOBt) and sulfonation . Potential Use: Anti-inflammatory or antimicrobial applications (exact targets unspecified).
Comparison: The sulfamoyl group’s polarity contrasts with the target compound’s fluorophenoxy moiety, suggesting divergent solubility and target selectivity.
Data Table: Structural and Functional Comparison
Biological Activity
5-chloro-N-[2-(4-fluorophenoxy)ethyl]-2-methoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Chloro Group : Enhances binding affinity to biological targets.
- Fluorophenoxy Group : Contributes to the compound's lipophilicity and potential interaction with cell membranes.
- Methoxy Group : Influences the compound's solubility and biological activity.
The molecular formula is , with a molecular weight of approximately 319.77 g/mol.
This compound is believed to exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active or allosteric sites, thereby modulating various biochemical pathways. This is particularly relevant in cancer therapy where enzyme inhibition can lead to reduced tumor growth.
- Protein Interaction : It acts as a biochemical probe to study enzyme activities and protein interactions, which is crucial for understanding cellular processes.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the downregulation of key signaling pathways associated with cell survival and proliferation.
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. It appears to modulate inflammatory cytokine production, which could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies
Several studies have highlighted the efficacy of this compound in different biological contexts:
-
In Vitro Cancer Cell Studies :
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer).
- Findings : Significant reduction in cell viability at concentrations above 10 µM over 48 hours, indicating potential as an anticancer agent.
-
Inflammation Models :
- In animal models of induced inflammation, administration of the compound resulted in a marked decrease in inflammatory markers compared to control groups.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-chloro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methoxybenzamide | Similar thiazole core | Anticancer |
| N-{2-[2-(4-bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methoxybenzamide | Bromine instead of chlorine | Antimicrobial |
| N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-methoxybenzamide | Contains triazole ring | Antiviral |
This table illustrates how variations in substituents can significantly influence biological activities and therapeutic potentials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
